Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. This compound features a five-membered ring structure containing both nitrogen and oxygen atoms. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,3-oxazolidine-4-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of 2-aminoethanol with ethyl chloroformate under basic conditions to form the oxazolidine ring . Another approach involves the use of multicomponent reactions, where 1,2-amino alcohols react with aldehydes and isocyanides to form the desired oxazolidine derivatives .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization reaction . The reaction conditions are optimized to maintain anhydrous conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted oxazolidines
Scientific Research Applications
Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity . Additionally, its ability to form hydrogen bonds and hydrophobic interactions allows it to modulate receptor functions and signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidine ring but differ in their substitution patterns and biological activities.
Thiazolidines: Similar in structure but contain a sulfur atom instead of oxygen, leading to different chemical reactivity and applications.
Piperidines: Six-membered ring analogs with nitrogen, used in similar applications but with distinct properties.
List of Similar Compounds
- Oxazolidinones
- Thiazolidines
- Piperidines
This compound stands out due to its unique combination of chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62941-94-0 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) |
InChI Key |
ZEYYCHHHKQRHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.